Neutral red

Übersicht

Beschreibung

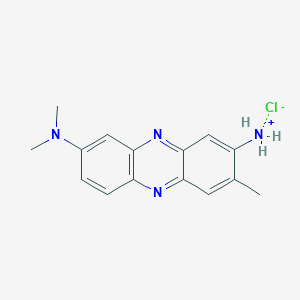

Neutral red, also known as toluylene red or Basic Red 5, is a eurhodin dye used extensively in histology for staining purposes. Its chemical name is 3-amino-7-dimethylamino-2-methylphenazine hydrochloride. This compound is known for its ability to stain lysosomes red and is used as a general stain in histology, a counterstain in combination with other dyes, and for various staining methods. It is also used in microbiology to differentiate bacteria for lactose fermentation in MacConkey agar .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Neutral red can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with dimethylamine, followed by cyclization and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In industrial settings, this compound is produced by reacting 2-methyl-3-nitroaniline with dimethylamine under controlled conditions. The reaction mixture is then subjected to cyclization and reduction processes to yield the final product. The industrial production methods ensure high purity and yield of the dye, making it suitable for various applications in histology and microbiology .

Analyse Chemischer Reaktionen

Types of Reactions

Neutral red undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding quinone derivative.

Reduction: It can be reduced to its leuco form, which is colorless.

Substitution: this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and palladium on carbon are commonly used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Leuco this compound.

Substitution: Substituted phenazine derivatives.

Wissenschaftliche Forschungsanwendungen

Neutral Red (NR), also known as a eurhodin dye, has various applications across scientific disciplines due to its unique properties, including its use as a pH indicator, a biological stain, and in cytotoxicity assays .

Scientific Research Applications of this compound

- pH and pCO2 Sensor: NR can act as a luminescent sensor for pH and pCO2, especially in biological systems, because its pKa of 6.9 is close to the first pKa of carbonic acid, which is 6.35 .

- Cell Viability and Cytotoxicity Assays: The this compound uptake assay is a quantitative method for estimating the number of viable cells in a culture . Viable cells can incorporate and bind the supravital dye this compound, which is then extracted and quantified using a spectrophotometer . The amount of retained dye is proportional to the number of viable cells .

- Histology and staining: this compound is used as a biological stain for visualizing various cellular structures, such as lysosomes and chromatin . It has been used for almost a century in various biological systems .

- Confocal Laser Scanning Microscopy (CLSM): NR is a useful probe for CLSM studies of plant root biology, allowing for the observation of internal structures of root nodules and fungal hyphae . It can be applied to study Casparian bands in the endodermis and vacuoles in cells of living roots .

- Neuronal Activity Monitoring: this compound fluorescence has been employed to monitor neuronal activity, where local changes in pH or hydrophobicity can increase its fluorescence .

- Mycoremediation: this compound can be used in mycoremediation of congo red dye by filamentous fungi .

- Marker of Virulence: this compound can serve as a marker of virulence, indicating perturbations in the external surface of cells .

Case Studies

- Plant Root Biology: this compound has been used in confocal microscopy to study plant roots, specifically the structural, developmental, and vacuole-biogenetic aspects . The actin cytoskeleton and microtubule system of the cells, as well as the dynamics of root growth, remain unchanged after short-term application of NR, indicating a relatively low toxicity of this chemical .

- Toxicity Testing: In vitro tissue culture studies using this compound dye have been developed for the assessment of viral cytopathogenicity and immunotoxicity, and for the detection of toxic compounds .

- Nanotoxicology: The 3T3 this compound Uptake assay has been used to assess the behavior of nano-ZnO under various conditions .

Data Table

Safety and Toxicity

Wirkmechanismus

Neutral red exerts its effects by penetrating the plasma membrane of viable cells and accumulating in lysosomes. In its unprotonated form, it can cross cell membranes, but once inside the acidic environment of lysosomes, it becomes protonated and trapped. This property makes it useful for staining lysosomes and assessing cell viability. The molecular targets of this compound include lysosomal membranes and other acidic compartments within cells .

Vergleich Mit ähnlichen Verbindungen

Neutral red is often compared with other phenazine dyes and pH indicators. Some similar compounds include:

Methyl red: Another pH indicator with a different pH range.

Cresol red: Used as a pH indicator with a broader pH range.

Thymol blue: A pH indicator with multiple color transitions.

Uniqueness

This compound is unique due to its ability to stain lysosomes specifically and its use in cytotoxicity assays. Unlike other pH indicators, this compound is also used in microbiology and histology for its staining properties .

Biologische Aktivität

Neutral red (NR) is a lipophilic phenazine dye widely used in biological research due to its unique properties and applications in cell viability assays, toxicity testing, and as a histological stain. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various assays, and relevant case studies.

This compound functions primarily as a vital stain that can penetrate living cells and accumulate within lysosomes. Its uptake is indicative of cell viability, as viable cells can maintain a pH gradient that allows NR to become protonated and trapped within these acidic compartments. The dye's mechanism involves:

- Passive Diffusion : this compound crosses cell membranes through nonionic passive diffusion due to its weakly cationic nature at physiological pH.

- Lysosomal Binding : Once inside the lysosome, NR binds electrostatically to anionic sites, allowing for quantification of viable cells based on dye retention.

1. This compound Uptake Assay (NRU)

The NRU assay is a widely accepted method for assessing cell viability and cytotoxicity. It quantifies the ability of living cells to uptake this compound, with reduced uptake indicating cytotoxic effects from various xenobiotics. This assay has been incorporated into regulatory guidelines such as OECD Test Guideline 432.

| Parameter | Details |

|---|---|

| Cell Lines Used | HepG2 (human hepatoma), 3T3 fibroblasts |

| Mechanism | Dye uptake correlates with cell viability |

| Applications | Toxicity testing, drug screening |

2. Phototoxicity Testing

The 3T3 this compound Uptake Phototoxicity test evaluates the potential phototoxic effects of substances. This method assesses cytotoxicity under UV exposure, providing insights into how chemicals may behave in vivo when exposed to light.

Case Study 1: Genotoxicity Assessment

A study investigated the genotoxic effects of this compound under photo-activation conditions using the Ames test with various Salmonella typhimurium strains. Results indicated that NR exhibited photo-mutagenicity across all tested strains, suggesting that reactive oxygen species (ROS) generation is not the sole mechanism for its genotoxic effects. The study highlighted concentration-dependent increases in DNA damage and micronuclei formation in L5178Y cells post-irradiation .

Case Study 2: Cytotoxicity of Common Drugs

In a controlled experiment assessing the cytotoxicity of acetaminophen and aspirin using the NRU assay on HepG2 cells, it was found that both drugs significantly reduced NR uptake in a dose-dependent manner. This study reinforced the utility of NR as a reliable indicator for evaluating drug-induced cytotoxicity .

Research Findings

This compound has been shown to have low toxicity at concentrations typically used in assays. For example, acute toxicity studies indicated that NR concentrations below are safe for cellular applications . Additionally, NR's ability to intercalate with DNA suggests potential uses in fluorescence microscopy for studying chromatin dynamics .

Eigenschaften

IUPAC Name |

8-N,8-N,3-trimethylphenazin-5-ium-2,8-diamine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSADBUBUOPOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-85-5 | |

| Details | Compound: Poly(neutral red) | |

| Record name | Poly(neutral red) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-24-2 | |

| Record name | Neutral Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.